Chloro[(cyclohex-1-en-1-yl)methyl]mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro[(cyclohex-1-en-1-yl)methyl]mercury is an organomercury compound characterized by the presence of a mercury atom bonded to a chloro group and a cyclohex-1-en-1-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro[(cyclohex-1-en-1-yl)methyl]mercury typically involves the reaction of cyclohex-1-en-1-ylmethyl chloride with mercuric chloride. The reaction is carried out in an organic solvent such as dichloromethane under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent safety measures due to the toxic nature of mercury compounds. The use of automated systems and closed reactors can help minimize exposure and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Chloro[(cyclohex-1-en-1-yl)methyl]mercury can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols or amines can replace the chloro group in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury oxides, while substitution reactions can produce various organomercury derivatives.
Scientific Research Applications
Chloro[(cyclohex-1-en-1-yl)methyl]mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound can be employed in studies involving mercury’s biological effects and interactions with biomolecules.
Medicine: Research into potential therapeutic applications and toxicity studies.
Industry: Utilized in the development of materials with specific properties, such as antimicrobial coatings.
Mechanism of Action
The mechanism by which Chloro[(cyclohex-1-en-1-yl)methyl]mercury exerts its effects involves the interaction of the mercury center with various molecular targets. The compound can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. This interaction with biological molecules is a key aspect of its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-1-methylcyclohexane: Similar in structure but lacks the mercury center.
Cyclohexenone: Contains a cyclohexene ring but differs in functional groups.
Benzene, [(cyclohex-1-en-1-yl)methyl]-: Similar cyclohexenylmethyl group but bonded to a benzene ring instead of mercury.
Uniqueness
Chloro[(cyclohex-1-en-1-yl)methyl]mercury is unique due to the presence of the mercury atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
64120-44-1 |
---|---|
Molecular Formula |
C7H11ClHg |
Molecular Weight |
331.21 g/mol |
IUPAC Name |
chloro(cyclohexen-1-ylmethyl)mercury |
InChI |
InChI=1S/C7H11.ClH.Hg/c1-7-5-3-2-4-6-7;;/h5H,1-4,6H2;1H;/q;;+1/p-1 |
InChI Key |
OCSMIRPHOGIRLK-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(=CC1)C[Hg]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.